UU-T02

Beschreibung

Eigenschaften

IUPAC Name |

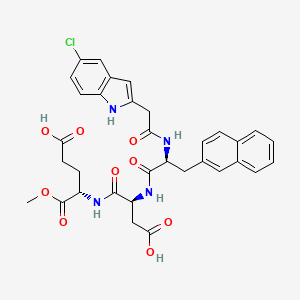

(4S)-4-[[(2S)-3-carboxy-2-[[(2S)-2-[[2-(5-chloro-1H-indol-2-yl)acetyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-5-methoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33ClN4O9/c1-47-33(46)25(10-11-29(40)41)37-32(45)27(17-30(42)43)38-31(44)26(13-18-6-7-19-4-2-3-5-20(19)12-18)36-28(39)16-23-15-21-14-22(34)8-9-24(21)35-23/h2-9,12,14-15,25-27,35H,10-11,13,16-17H2,1H3,(H,36,39)(H,37,45)(H,38,44)(H,40,41)(H,42,43)/t25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTICZUBRHDIMI-QKDODKLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)CC3=CC4=C(N3)C=CC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)CC3=CC4=C(N3)C=CC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33ClN4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Binding Affinity of UU-T02 to β-Catenin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor UU-T02 to its target protein, β-catenin. The document details the quantitative binding parameters, the experimental methodologies used for their determination, and the relevant signaling pathway context.

Core Finding: Direct and Selective Binding

This compound is a novel small molecule designed to inhibit the protein-protein interaction between β-catenin and T-cell factor (TCF). This interaction is a critical downstream step in the canonical Wnt signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer. This compound directly binds to β-catenin, thereby preventing its association with TCF and subsequent activation of target gene transcription.

Quantitative Binding Affinity Data

The binding affinity of this compound to β-catenin has been characterized using multiple biophysical and biochemical assays. The key quantitative metrics are summarized in the table below.

| Parameter | Value | Assay Method | Target Interaction | Reference |

| Dissociation Constant (KD) | 418 nM | Isothermal Titration Calorimetry (ITC) | Direct binding of this compound to β-catenin | [1] |

| Inhibition Constant (Ki) | 1.32 µM | Fluorescence Polarization (FP) Assay | Inhibition of β-catenin/TCF4 interaction | [1] |

| Inhibition Constant (Ki) | 1.36 µM | Fluorescence Polarization (FP) Assay | Inhibition of β-catenin/Tcf PPI | [2][3] |

| IC50 | 6.3 µM | Not Specified | Inhibition of β-catenin/Tcf4 interaction | [2] |

| Selectivity (IC50) | 175-fold vs. β-catenin/E-cadherin | Not Specified | This compound shows higher selectivity for the β-catenin/Tcf interaction over the β-catenin/E-cadherin interaction. | [1] |

| Selectivity (IC50) | 64-fold vs. β-catenin/APC | Not Specified | This compound demonstrates greater selectivity for the β-catenin/Tcf interaction compared to the β-catenin/APC interaction. | [1] |

Experimental Protocols

The determination of the binding affinity of this compound to β-catenin involved the following key experimental methodologies:

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat changes that occur upon the binding of a ligand (this compound) to a protein (β-catenin). This method allows for the determination of the dissociation constant (KD), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

General Protocol:

-

A solution of β-catenin is placed in the sample cell of the calorimeter.

-

A solution of this compound is loaded into a syringe.

-

The this compound solution is injected in small aliquots into the β-catenin solution.

-

The heat released or absorbed during the binding event is measured after each injection.

-

The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein.

-

The binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters, including the KD.

Fluorescence Polarization (FP) Assay

FP is a competitive binding assay used to measure the inhibition of a protein-protein interaction. In the context of this compound, this assay measures the displacement of a fluorescently labeled TCF peptide from β-catenin by the inhibitor.

General Protocol:

-

A fluorescently labeled TCF peptide is incubated with β-catenin, resulting in a high fluorescence polarization signal due to the large size of the complex.

-

Increasing concentrations of the inhibitor (this compound) are added to the mixture.

-

This compound competes with the fluorescently labeled TCF peptide for binding to β-catenin.

-

As the fluorescent peptide is displaced, its rotational motion increases, leading to a decrease in the fluorescence polarization signal.

-

The data are plotted as fluorescence polarization versus the inhibitor concentration.

-

The IC50 value (the concentration of inhibitor required to displace 50% of the labeled peptide) is determined from the resulting curve, and this can be converted to a Ki value.

Signaling Pathway and Mechanism of Action

This compound acts as an inhibitor of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, β-catenin is phosphorylated by a "destruction complex" (comprising APC, Axin, GSK3β, and CK1α) and subsequently targeted for proteasomal degradation.[4] Upon Wnt signaling, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus.[4] In the nucleus, β-catenin binds to TCF/LEF transcription factors, displacing co-repressors and recruiting co-activators to initiate the transcription of target genes involved in cell proliferation and survival.[1][4]

This compound disrupts this final step by binding directly to β-catenin and preventing its interaction with TCF4.[1] This leads to the downregulation of Wnt target gene expression and can inhibit the growth of Wnt-dependent cancer cells.[2]

Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.

Logical Workflow for Affinity Determination

The process of determining and characterizing the binding of this compound to β-catenin follows a logical progression from direct binding assessment to functional inhibition and selectivity profiling.

Caption: Workflow for determining the binding affinity and selectivity of this compound.

References

- 1. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

UU-T02 as a Chemical Probe for Tcf Interaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer. A key event in canonical Wnt signaling is the interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (Tcf/Lef) family of transcription factors. This interaction drives the expression of target genes that promote tumorigenesis. Consequently, the β-catenin/Tcf protein-protein interaction (PPI) has emerged as a compelling target for therapeutic intervention.

UU-T02 is a potent and selective small-molecule inhibitor of the β-catenin/Tcf PPI.[1][2][3][4] Developed through a rational, peptidomimetic design strategy, this compound serves as a valuable chemical probe for studying the downstream effects of Wnt/β-catenin signaling and as a lead compound for the development of novel anticancer therapeutics.[5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions by directly binding to β-catenin and competitively inhibiting its interaction with Tcf4.[5][6] The binding site for Tcf on β-catenin significantly overlaps with the binding sites for other proteins, such as E-cadherin and adenomatous polyposis coli (APC).[6] A crucial aspect of this compound's design is its high selectivity for the β-catenin/Tcf4 interaction over other β-catenin PPIs.[5][6] This selectivity is achieved by targeting a binding area on the β-catenin/Tcf interface that is distinct from the interfaces of β-catenin with E-cadherin and APC.[5]

The binding of this compound to β-catenin has been characterized by isothermal titration calorimetry (ITC), which revealed a dissociation constant (KD) of 418 nM.[5] This direct binding disrupts the formation of the β-catenin/Tcf transcriptional complex, thereby inhibiting the expression of Wnt target genes and suppressing the growth of Wnt-dependent cancer cells.[1][7]

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been quantified using various biochemical and cell-based assays. The following tables summarize the key quantitative data for this compound.

| Biochemical Assay | Parameter | Value (µM) | Target |

| Fluorescence Polarization (FP) | Ki | 1.32 - 1.4 | β-catenin/Tcf PPI |

| AlphaScreen | Ki | 1.3 | β-catenin/Tcf PPI |

| Isothermal Titration Calorimetry (ITC) | KD | 0.418 | Direct binding to β-catenin |

| Inhibitory Concentration (IC50) Values | ||

| Target Interaction | IC50 (µM) | Selectivity Fold (over β-catenin/Tcf4) |

| β-catenin/Tcf4 | 6.3 | 1 |

| β-catenin/E-cadherin | 680 | ~108 |

| β-catenin/APC-R3 | 210 | ~33 |

Note: The selectivity fold is calculated as the ratio of the IC50 for the off-target interaction to the IC50 for the on-target β-catenin/Tcf4 interaction.

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action of this compound and the experimental approaches used for its characterization, the following diagrams are provided.

Figure 1: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

References

- 1. TOP/FOP Flash Luciferase Assay [bio-protocol.org]

- 2. Luciferase reporter assay [bio-protocol.org]

- 3. Fluorescence Polarization (FP) Binding Assays. [bio-protocol.org]

- 4. High-Throughput Selectivity Assays for Small-Molecule Inhibitors of β-Catenin/T-Cell Factor Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TOP Flash/FOP-Flash reporter assay [bio-protocol.org]

- 6. TOP/FOPFlash reporter assay [bio-protocol.org]

- 7. jcancer.org [jcancer.org]

Delving into the Core: A Technical Guide to UU-T02, a Selective Inhibitor of the Canonical Wnt Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of UU-T02, a novel small-molecule inhibitor targeting the canonical Wnt signaling pathway. The aberrant activation of this pathway is a critical driver in numerous cancers, particularly colorectal cancer, making it a key target for therapeutic intervention. This compound demonstrates a promising mechanism of action by selectively disrupting the protein-protein interaction between β-catenin and T-cell factor 4 (Tcf4), a crucial downstream step in the Wnt cascade. This document outlines the quantitative data associated with this compound's activity, detailed experimental protocols for its characterization, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Profile of this compound

This compound has been characterized through various biochemical and cell-based assays to determine its potency and selectivity. The following tables summarize the key quantitative data for this compound, providing a clear comparison of its inhibitory activities.

| Parameter | Value | Assay Method | Reference Protein Interaction |

| Ki | 1.36 µM | Fluorescence Polarization (FP) | β-catenin/Tcf |

| Ki | 1.4 µM | Fluorescence Polarization (FP) | β-catenin/Tcf PPI |

| Ki | 1.3 µM | AlphaScreen | β-catenin/Tcf PPI |

| KD | 418 nM | Isothermal Titration Calorimetry (ITC) | Direct binding to β-catenin |

Table 1: Binding Affinity of this compound. This table summarizes the dissociation and inhibition constants of this compound, indicating its strong affinity for the β-catenin/Tcf complex.[1][2][3]

| Interaction | IC50 | Selectivity Fold (vs. β-catenin/Tcf4) |

| β-catenin/Tcf4 | 6.3 µM | 1 |

| β-catenin/E-cadherin | 680 µM | ~108 |

| β-catenin/APC-R3 | 210 µM | ~33 |

Table 2: Inhibitory Concentration and Selectivity of this compound. This table highlights the concentration of this compound required to inhibit 50% of the specified protein-protein interactions and demonstrates its high selectivity for the β-catenin/Tcf4 interaction over other key β-catenin binding partners.[2] It is important to note that another source reports a 175- and 64-fold selectivity over β-catenin/E-cadherin and β-catenin/APC interactions, respectively.[1][3]

Mechanism of Action: Disrupting the β-catenin/Tcf4 Complex

The canonical Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[2][4] In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt ligand binding to its receptor, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it binds to Tcf/LEF transcription factors, driving the expression of target genes such as c-myc and cyclin D1, which promote cell proliferation.[3][5]

Mutations in components of the destruction complex, such as APC, are common in cancers and lead to the constitutive stabilization of β-catenin and aberrant activation of Wnt signaling.[4] this compound directly targets the final step of this signaling cascade by binding to β-catenin and preventing its interaction with Tcf4.[1][3][5] This inhibitory action is independent of β-catenin degradation.[5]

The selectivity of this compound is attributed to its design, which targets a selective binding site on β-catenin that differentiates the β-catenin/Tcf interaction from the β-catenin/E-cadherin and β-catenin/APC interactions.[1][6][7]

Below is a diagram illustrating the canonical Wnt signaling pathway and the inhibitory role of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Fluorescence Polarization (FP) Assay for β-catenin/Tcf4 Interaction

This assay is used to determine the binding affinity of inhibitors to the β-catenin/Tcf4 complex in a high-throughput format.

Principle: A small fluorescently labeled peptide (tracer) derived from Tcf4 will have a low polarization value when rotating freely in solution. Upon binding to the much larger β-catenin protein, its rotation slows, resulting in a higher polarization value. An inhibitor that competes with the tracer for binding to β-catenin will displace the tracer, leading to a decrease in the polarization value.

Materials:

-

Recombinant human β-catenin protein

-

FITC-labeled Tcf4-derived peptide probe (e.g., residues 8-30)

-

This compound or other test compounds

-

Assay Buffer: Phosphate-buffered saline (PBS) containing 0.01% Triton X-100

-

Black, U-bottom 96-well or 384-well plates

-

Plate reader capable of measuring fluorescence polarization

Protocol:

-

Prepare a solution of 20 nM FITC-labeled Tcf4 probe and 500 nM β-catenin in the assay buffer.

-

Add serial dilutions of this compound or control compounds to the wells of the microplate.

-

Add the β-catenin/probe mixture to the wells containing the compounds. The final reaction volume is typically 100 µL.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes to 24 hours) to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.

-

Calculate the IC50 values by fitting the data to a dose-response curve using appropriate software.

AlphaScreen Assay for Protein-Protein Interaction

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based assay used to measure protein-protein interactions.

Principle: Donor and acceptor beads are coated with molecules that will bind to the proteins of interest. When the proteins interact, the beads are brought into close proximity. Upon excitation of the donor bead, it releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal. Inhibitors of the protein-protein interaction will prevent this proximity and reduce the signal.

Materials:

-

Recombinant β-catenin and Tcf4 proteins with appropriate tags (e.g., GST-tag, His-tag)

-

Streptavidin-coated donor beads and anti-GST (or other tag) acceptor beads

-

This compound or other test compounds

-

Assay buffer

-

384-well microplates

-

Plate reader capable of AlphaScreen detection

Protocol:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add the tagged β-catenin and Tcf4 proteins to the wells.

-

Incubate to allow for protein-protein interaction.

-

Add the donor and acceptor beads.

-

Incubate in the dark to allow for bead-protein binding.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Analyze the data to determine the IC50 values of the inhibitor.

Co-immunoprecipitation (Co-IP) Assay

Co-IP is used to confirm the interaction between β-catenin and Tcf4 in a cellular context and to assess the ability of this compound to disrupt this interaction.

Principle: An antibody specific to a "bait" protein (e.g., β-catenin) is used to pull it out of a cell lysate. If a "prey" protein (e.g., Tcf4) is bound to the bait, it will be pulled down as well. The presence of the prey protein is then detected by Western blotting.

Materials:

-

Cells expressing β-catenin and Tcf4 (e.g., HEK293T)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibody against β-catenin (for immunoprecipitation)

-

Antibody against Tcf4 (for Western blotting)

-

Protein A/G-agarose or magnetic beads

-

This compound or vehicle control (DMSO)

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Culture cells and treat with this compound or vehicle for a specified time.

-

Lyse the cells and collect the supernatant containing the protein lysate.

-

Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-β-catenin antibody.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the proteins from the beads.

-

Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with the anti-Tcf4 antibody to detect the co-immunoprecipitated Tcf4.

Luciferase Reporter Assay for Wnt Signaling Activity

This cell-based assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which is a direct readout of canonical Wnt pathway activation.

Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of TCF/LEF responsive elements. When the Wnt pathway is active, β-catenin/TCF complexes bind to these elements and drive the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

-

HEK293 cells or other suitable cell line

-

TCF/LEF luciferase reporter plasmid (e.g., TOP-Flash)

-

A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Wnt3a conditioned media or other Wnt pathway activators

-

This compound or other test compounds

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with the TCF/LEF reporter plasmid and the control plasmid.

-

After transfection, treat the cells with Wnt3a to activate the pathway, in the presence of different concentrations of this compound.

-

Incubate for a specified period (e.g., 24 hours).

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

-

Normalize the TCF/LEF-driven luciferase activity to the control luciferase activity to account for differences in transfection efficiency and cell number.

Cell Growth Inhibition Assay

This assay assesses the effect of this compound on the proliferation of cancer cell lines with aberrant Wnt signaling.

Materials:

-

Colorectal cancer cell lines with activated Wnt signaling (e.g., SW480, HCT116)

-

Cell culture medium and supplements

-

This compound

-

Multi-well plates

-

A method for quantifying cell viability (e.g., MTT assay, CellTiter-Glo)

Protocol:

-

Seed the cells in a 96-well plate at a predetermined density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Assess cell viability using a chosen method.

-

Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Conclusion

This compound represents a significant advancement in the development of targeted therapies against the Wnt signaling pathway. Its ability to selectively inhibit the β-catenin/Tcf4 interaction provides a clear mechanism for downregulating oncogenic signaling in cancers with aberrant Wnt activation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit this promising therapeutic strategy. Further optimization of this compound to improve its cell permeability and in vivo efficacy is a logical next step in its development as a potential anti-cancer agent.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Three-dimensional structure of the armadillo repeat region of beta-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting the Tcf4 G13ANDE17 binding site to selectively disrupt β-catenin/T-cell factor protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Target Validation of UU-T02 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. A key downstream event in this pathway is the interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, which drives the expression of oncogenes such as c-myc and cyclin D1. UU-T02 was developed as a small molecule inhibitor designed to disrupt this protein-protein interaction. This technical guide provides a comprehensive overview of the target validation of this compound, summarizing key biochemical data. Due to poor cell permeability limiting its direct cellular efficacy, this guide also presents data on its diethyl ester analog, UU-T03, as a proof-of-concept for the therapeutic potential of this chemical scaffold in cancer cell lines. Detailed experimental protocols and visualizations of the relevant biological pathways and experimental workflows are included to support further research and development in this area.

Introduction: The Wnt/β-catenin Pathway as a Therapeutic Target

The canonical Wnt/β-catenin signaling cascade is essential for embryonic development and adult tissue homeostasis.[1] In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[2] Upon Wnt ligand binding to its receptor complex, Frizzled/LRP5/6, the destruction complex is inactivated. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus.[2] In the nucleus, β-catenin binds to TCF/LEF transcription factors, displacing co-repressors and recruiting co-activators to initiate the transcription of target genes that promote cell proliferation, differentiation, and survival.[1]

Dysregulation of this pathway, often through mutations in core components like APC or β-catenin itself, leads to constitutive signaling and is a major driver of tumorigenesis in various cancers.[3] Therefore, inhibiting the interaction between β-catenin and TCF4 presents an attractive therapeutic strategy to selectively target cancer cells with aberrant Wnt signaling.

Biochemical Target Validation of this compound

This compound was designed to specifically inhibit the protein-protein interaction (PPI) between β-catenin and TCF4. Its efficacy and selectivity were determined through rigorous biochemical assays.

Binding Affinity and Selectivity

The binding affinity of this compound to β-catenin and its ability to disrupt the β-catenin/TCF4 complex were quantified using Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC). The results demonstrate that this compound is a potent inhibitor of the β-catenin/TCF4 interaction with high selectivity over other β-catenin binding partners.

| Parameter | Assay | Value | Selectivity vs. β-catenin/E-cadherin | Selectivity vs. β-catenin/APC |

| Ki | FP | 1.32 µM | 175-fold | 64-fold |

| KD | ITC | 418 nM | - | - |

Table 1: Biochemical data for this compound.

Experimental Protocols

This assay measures the disruption of the β-catenin/TCF4 interaction by a competitive inhibitor.

-

Reagents:

-

Purified recombinant human β-catenin protein.

-

A fluorescein-labeled peptide derived from the β-catenin binding domain of TCF4 (FITC-TCF4).

-

Assay buffer (e.g., PBS with 0.01% Triton X-100).

-

This compound at various concentrations.

-

-

Procedure:

-

In a 96-well black plate, add a constant concentration of β-catenin and FITC-TCF4 to each well.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 1-3 hours) to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).

-

-

Data Analysis:

-

The decrease in polarization, indicating the displacement of FITC-TCF4 from β-catenin, is plotted against the concentration of this compound.

-

The IC50 value is determined from the resulting dose-response curve, and the Ki is calculated using the Cheng-Prusoff equation.

-

ITC directly measures the heat change upon binding of two molecules, providing thermodynamic parameters of the interaction.

-

Instrumentation and Reagents:

-

Isothermal titration calorimeter.

-

Purified recombinant human β-catenin protein in the sample cell.

-

This compound solution in the injection syringe.

-

Dialysis buffer (e.g., PBS).

-

-

Procedure:

-

Dialyze both β-catenin and this compound against the same buffer to minimize heat of dilution effects.

-

Load the β-catenin solution into the sample cell and the this compound solution into the injection syringe.

-

Perform a series of small injections of this compound into the sample cell while monitoring the heat released or absorbed.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of this compound to β-catenin.

-

The resulting isotherm is fitted to a binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH) of binding.

-

Cellular Target Validation in Cancer Cell Lines

A significant challenge with this compound is its low cell-based activity, which is attributed to poor cell membrane permeability due to its two carboxylate groups. To overcome this limitation and validate the therapeutic potential of the chemical scaffold, a diethyl ester prodrug, UU-T03, was synthesized. Esterification of the carboxyl groups was designed to increase lipophilicity and facilitate passive diffusion across the cell membrane, with the expectation that intracellular esterases would cleave the ester groups to release the active form, this compound.

Inhibition of Wnt/β-catenin Signaling

UU-T03 demonstrated potent inhibitory activity in a cell-based luciferase reporter assay in colon cancer cell lines with hyperactive Wnt signaling.

| Compound | Assay | Cell Lines | Activity |

| UU-T03 | Luciferase Reporter | SW480, HT29, HCT116 | High inhibitory activity |

Table 2: Cellular activity of UU-T03.

Inhibition of Cancer Cell Growth

Consistent with its ability to inhibit Wnt signaling, UU-T03 also demonstrated significant growth inhibitory effects on colon cancer cell lines.

| Compound | Assay | Cell Lines | Activity |

| UU-T03 | Cell Growth Inhibition | SW480, HT29, HCT116 | High inhibitory activity |

Table 3: Anti-proliferative activity of UU-T03.

Experimental Protocols

This assay quantifies the transcriptional activity of the β-catenin/TCF complex.

-

Cell Culture and Transfection:

-

Culture colon cancer cell lines (e.g., SW480, HCT116) in appropriate media.

-

Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid with a constitutively active promoter driving Renilla luciferase (for normalization of transfection efficiency).

-

-

Treatment and Lysis:

-

After transfection, treat the cells with various concentrations of UU-T03 or vehicle control.

-

Incubate for a specified period (e.g., 24-48 hours).

-

Lyse the cells using a passive lysis buffer.

-

-

Luciferase Measurement:

-

Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold change in reporter activity relative to the vehicle-treated control.

-

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding:

-

Seed cancer cells (e.g., SW480, HT29, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of UU-T03 or a vehicle control.

-

Incubate for a desired period (e.g., 48-72 hours).

-

-

MTT Incubation and Solubilization:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathway

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental Workflow: TCF/LEF Luciferase Reporter Assay

Caption: Workflow for the TCF/LEF Luciferase Reporter Assay.

Logical Relationship: Overcoming Permeability Barrier

Caption: Rationale for developing UU-T03 to improve cellular efficacy.

Conclusion

This compound is a potent and selective biochemical inhibitor of the β-catenin/TCF4 protein-protein interaction, a critical node in the oncogenic Wnt signaling pathway. While its therapeutic application in cellular models is hampered by poor membrane permeability, the successful development of its diethyl ester prodrug, UU-T03, validates the therapeutic potential of this chemical scaffold. UU-T03 effectively inhibits Wnt signaling and the growth of colon cancer cell lines, providing a strong proof-of-concept for the continued development of β-catenin/TCF4 interaction inhibitors. This technical guide provides the foundational data and methodologies to support further research into optimizing this class of compounds for clinical translation in Wnt-driven cancers. Future work should focus on developing analogs with improved pharmacokinetic and pharmacodynamic properties to fully exploit this promising therapeutic strategy.

References

Delving into the Downstream Effects of UU-T02 on Wnt Target Genes: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the downstream effects of UU-T02, a small-molecule inhibitor of the Wnt signaling pathway, on the expression of key Wnt target genes. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and developmental biology research.

Executive Summary

This compound is a potent and selective inhibitor of the protein-protein interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. This interaction is the final and critical step in the canonical Wnt signaling pathway, which, when aberrantly activated, is a key driver in numerous cancers, including colorectal cancer. By disrupting the formation of the β-catenin/TCF complex, this compound effectively attenuates the transcription of a host of Wnt target genes responsible for cell proliferation, differentiation, and survival. This guide summarizes the available quantitative data on the inhibitory activity of this compound and its impact on downstream gene expression, provides detailed experimental protocols for assessing its efficacy, and visualizes the underlying molecular pathways and experimental workflows.

Mechanism of Action of this compound

The canonical Wnt signaling pathway is tightly regulated. In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt stimulation, this complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. There, it binds to TCF/LEF transcription factors, recruiting co-activators to initiate the transcription of target genes.

This compound directly interferes with this final transcriptional activation step. It was designed to selectively disrupt the interaction between β-catenin and TCF4, a ubiquitously expressed member of the TCF/LEF family.[1] This selective inhibition prevents the recruitment of the transcriptional machinery to the promoters of Wnt target genes, thereby suppressing their expression.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key inhibitory constants and the observed downstream effects on Wnt target genes.

| Parameter | Value | Assay | Reference |

| Ki (β-catenin/TCF4) | 1.32 µM | Fluorescence Polarization | [1] |

| KD (this compound/β-catenin) | 418 nM | Isothermal Titration Calorimetry | [1] |

| Selectivity (vs. β-catenin/E-cadherin) | 175-fold | Fluorescence Polarization | [1] |

| Selectivity (vs. β-catenin/APC) | 64-fold | Fluorescence Polarization | [1] |

| Wnt Target Gene | Effect of this compound Derivative | Assay | Reference |

| Axin2 | Downregulation | Not Specified | [1] |

| Cyclin D1 | Downregulation | Not Specified | [1] |

| c-myc | Downregulation | Not Specified | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the downstream effects of this compound on Wnt target genes.

Fluorescence Polarization (FP) Assay for β-catenin/TCF4 Interaction

This assay quantitatively measures the ability of this compound to disrupt the interaction between β-catenin and a fluorescently labeled TCF4 peptide.

-

Materials:

-

Recombinant human β-catenin protein

-

Fluorescently labeled TCF4 peptide (e.g., FITC-TCF4)

-

This compound

-

Assay Buffer (e.g., PBS with 0.01% Tween-20)

-

Black, low-volume 96- or 384-well plates

-

Plate reader with fluorescence polarization capabilities

-

-

Procedure:

-

Prepare a solution of β-catenin and FITC-TCF4 in the assay buffer. The final concentrations should be optimized, but a starting point could be 20 nM β-catenin and 10 nM FITC-TCF4.

-

Serially dilute this compound in assay buffer to create a range of concentrations.

-

In the wells of the microplate, add the β-catenin/FITC-TCF4 solution.

-

Add the different concentrations of this compound to the respective wells. Include wells with no inhibitor (positive control for binding) and wells with only FITC-TCF4 (negative control).

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and plot the data to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

-

TCF/LEF Luciferase Reporter Assay (TOPFlash Assay)

This cell-based assay measures the transcriptional activity of the Wnt/β-catenin pathway.

-

Materials:

-

A suitable cell line (e.g., HEK293T, SW480)

-

TOPFlash and FOPFlash reporter plasmids (FOPFlash serves as a negative control with mutated TCF/LEF binding sites)

-

A constitutively active Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

This compound

-

Wnt3a conditioned media or recombinant Wnt3a (to activate the pathway)

-

Dual-luciferase reporter assay system

-

Luminometer

-

-

Procedure:

-

Co-transfect the cells with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids.

-

After 24 hours, treat the cells with Wnt3a to activate the Wnt pathway, along with varying concentrations of this compound.

-

Incubate for another 24 hours.

-

Lyse the cells and measure both firefly (TOPFlash) and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold change in reporter activity relative to the untreated control.

-

Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Gene Expression

This technique is used to quantify the mRNA levels of Wnt target genes.

-

Materials:

-

Colorectal cancer cell line with active Wnt signaling (e.g., DLD-1, SW480)

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., AXIN2, MYC, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

-

-

Procedure:

-

Treat the cells with different concentrations of this compound for a specified time (e.g., 24-48 hours).

-

Isolate total RNA from the cells.

-

Synthesize cDNA from the RNA.

-

Perform qPCR using primers for the target genes and the housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in mRNA expression.

-

Western Blotting for Wnt Target Gene Protein Levels

This method is used to detect changes in the protein levels of Wnt target genes.

-

Materials:

-

Colorectal cancer cell line

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against β-catenin, c-myc, Cyclin D1, and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound as in the qRT-PCR protocol.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with primary antibodies.

-

Wash and incubate with secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

Conclusion

This compound represents a promising therapeutic agent for cancers driven by aberrant Wnt/β-catenin signaling. Its ability to selectively disrupt the β-catenin/TCF interaction leads to the downregulation of key oncogenic target genes. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this compound and similar inhibitors. Further studies are warranted to elucidate the full spectrum of its downstream effects and to translate these preclinical findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for UU-T02 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

UU-T02 is a small molecule inhibitor that selectively targets the protein-protein interaction between β-catenin and T-cell factor (TCF), a critical step in the canonical Wnt signaling pathway.[1][2][3] Dysregulation of the Wnt/β-catenin pathway is implicated in the development and progression of numerous cancers, including colorectal cancer.[2][4][5][6] this compound exerts its inhibitory effect by disrupting the formation of the β-catenin/TCF complex, thereby suppressing the transcription of Wnt target genes that drive cell proliferation.[1] These application notes provide a comprehensive guide for determining the optimal concentration of this compound for in vitro cell culture experiments.

Mechanism of Action

This compound was designed to target the binding pockets on β-catenin, preventing its interaction with TCF4.[1] It has a reported Ki of 1.32 μM in fluorescence polarization assays and an IC50 of 6.3 μM for the β-catenin/Tcf4 interaction.[1][3] It is important to note that this compound has been observed to have low cell-based activity, which is attributed to poor cell membrane permeability.[1] Consequently, the optimal concentration for cell culture applications may be significantly higher than its biochemical inhibitory constants and is highly dependent on the cell line being investigated.

Wnt/β-Catenin Signaling Pathway

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of inhibition by this compound. In the "ON" state (Wnt signal present), β-catenin translocates to the nucleus and forms a complex with TCF/LEF transcription factors, leading to the expression of target genes involved in cell proliferation. This compound disrupts the interaction between β-catenin and TCF/LEF.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available literature. It is crucial to experimentally determine the optimal concentration for your specific cell line and experimental conditions.

| Parameter | Value | Reference |

| Target | β-catenin/TCF protein-protein interaction | [1][3] |

| Ki (Fluorescence Polarization) | 1.32 µM | [1] |

| IC50 (β-catenin/Tcf4) | 6.3 µM | [3] |

| IC50 (β-catenin/E-cadherin) | 680 µM | [3] |

| IC50 (β-catenin/APC) | 210 µM | [3] |

| Known Effect | Inhibits growth of colorectal cancer cells | [2][3] |

Experimental Protocols

Protocol 1: Determination of Optimal Concentration using a Cell Viability Assay

This protocol outlines the steps to determine the optimal concentration range of this compound for your cell line of interest using a colorimetric cell viability assay, such as the MTT or MTS assay.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count your cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

-

Also include a set of wells with medium only to serve as a blank.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

-

Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

-

Cell Viability Assessment (MTT Assay Example):

-

Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.

-

Gently pipette to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

-

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

-

The optimal concentration for further experiments should be a concentration that shows a significant biological effect (e.g., inhibition of proliferation) without causing excessive cell death (e.g., >80% viability).

-

Experimental Workflow Diagram

The following diagram outlines the workflow for determining the optimal concentration of this compound.

References

- 1. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Wnt signaling and tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of anticancer agents targeting the Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The regulation of β-catenin activity and function in cancer: therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methods for Assessing UU-T02 Efficacy In Vitro

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of established in vitro methodologies for evaluating the efficacy of UU-T02, a novel therapeutic agent. The protocols detailed herein are designed to guide researchers in generating robust and reproducible data for assessing the biological activity of this compound in a controlled laboratory setting. This document covers key assays for determining cytotoxicity, effects on cell signaling, and mechanisms of action, complete with data presentation guidelines and workflow visualizations.

Introduction to this compound

This compound is an investigational compound with a targeted mechanism of action. Understanding its effects at the cellular and molecular level is critical for its preclinical development. The following protocols are designed to elucidate the in vitro efficacy of this compound and provide insights into its therapeutic potential.

Core Efficacy Assessment Protocols

A multi-pronged approach is recommended to thoroughly assess the in vitro efficacy of this compound. This typically involves evaluating its impact on cell viability, proliferation, apoptosis, and specific molecular pathways.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the concentration-dependent effects of this compound on cancer cell lines.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Materials:

-

Target cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and untreated control wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log concentration of this compound to generate a dose-response curve.

-

Determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.

-

Experimental Workflow: MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assays

To determine if this compound induces programmed cell death, apoptosis assays are essential.

Protocol 2: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Target cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50, 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

-

Cell Harvesting: Harvest the cells by trypsinization and collect the supernatant to include any floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Data Acquisition: Analyze the stained cells using a flow cytometer. FITC (Annexin V) is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Viable cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Present the data in a table and/or bar graphs.

-

Logical Relationship: Apoptosis Staining

Caption: Interpretation of Annexin V and PI staining in flow cytometry.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify specific proteins to understand how this compound affects cellular signaling pathways.

Protocol 3: Western Blot Analysis

-

Materials:

-

Treated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, and loading controls like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Protein Extraction: Lyse the treated cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Perform densitometry analysis on the protein bands using software like ImageJ.

-

Normalize the expression of the target protein to the loading control.

-

Present the data as fold changes relative to the vehicle control.

-

Signaling Pathway: Intrinsic Apoptosis

Caption: this compound's potential effect on the intrinsic apoptosis pathway.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Tissue of Origin | This compound IC50 (µM) after 48h |

| Cell Line A | e.g., Breast Cancer | Insert Value |

| Cell Line B | e.g., Lung Cancer | Insert Value |

| Cell Line C | e.g., Colon Cancer | Insert Value |

Table 2: Apoptosis Induction by this compound in Cell Line A (24h Treatment)

| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells | Total Apoptotic Cells (%) |

| Vehicle Control | 0 | Insert Value | Insert Value | Insert Value |

| This compound | IC50 | Insert Value | Insert Value | Insert Value |

| This compound | 2x IC50 | Insert Value | Insert Value | Insert Value |

Table 3: Relative Protein Expression in Cell Line A after this compound Treatment (48h)

| Target Protein | Treatment (IC50) | Fold Change (vs. Vehicle) |

| Cleaved Caspase-3 | This compound | Insert Value |

| Cleaved PARP | This compound | Insert Value |

| Bcl-2 | This compound | Insert Value |

| Bax | This compound | Insert Value |

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. Consistent application of these methods will yield high-quality, reproducible data essential for advancing the preclinical development of this compound. Researchers are encouraged to adapt these protocols as necessary for their specific cell models and experimental goals.

Application Notes and Protocols for In Vivo Studies of UU-T02

For Researchers, Scientists, and Drug Development Professionals

Introduction

UU-T02 is a potent and selective small-molecule inhibitor of the β-catenin/T-cell factor (TCF) protein-protein interaction, a critical node in the canonical Wnt signaling pathway.[1][2] Dysregulation of the Wnt/β-catenin pathway is a hallmark of numerous cancers, particularly colorectal cancer, making this compound a promising therapeutic candidate.[3][4] These application notes provide a comprehensive guide for the in vivo evaluation of this compound, outlining experimental designs for assessing its anti-tumor efficacy, pharmacokinetics, pharmacodynamics, and toxicity in preclinical models.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

The canonical Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[5][6] In the absence of a Wnt ligand, a destruction complex, composed of Axin, APC, GSK3β, and CK1, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[7] This keeps cytoplasmic β-catenin levels low. Upon Wnt binding to its receptor Frizzled (FZD) and co-receptor LRP5/6, the destruction complex is inhibited.[8] This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin binds to TCF/LEF transcription factors, activating the expression of target genes such as c-myc, cyclin D1, and Axin2, which drive cell proliferation and tumor progression.[3][5] this compound directly inhibits the interaction between β-catenin and TCF, thereby preventing the transcription of these oncogenic target genes.[1][2]

Experimental Design Workflow

A structured in vivo experimental plan is crucial for the comprehensive evaluation of this compound. The following workflow outlines a logical progression from initial tolerability and pharmacokinetic/pharmacodynamic (PK/PD) assessments to a definitive efficacy study.

Protocols

Maximum Tolerated Dose (MTD) and Toxicity Study

Objective: To determine the MTD of this compound and assess its general toxicity profile in vivo.

Protocol:

-

Animal Model: Use healthy, 6-8 week old immunocompromised mice (e.g., NU/NU nude mice).

-

Group Allocation: Divide mice into groups (n=3-5 per group), including a vehicle control group.

-

Dose Escalation: Administer escalating doses of this compound to different groups. A starting dose can be extrapolated from in vitro IC50 values and data from similar compounds (e.g., 10, 25, 50, 100 mg/kg).

-

Administration: The route of administration (e.g., intraperitoneal (IP), oral (PO)) should be consistent with the intended clinical application. Administer daily for 14 days.

-

Monitoring:

-

Record body weight daily.

-

Observe for clinical signs of toxicity (e.g., changes in posture, activity, grooming) twice daily.

-

The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.

-

-

Necropsy: At the end of the study, euthanize all animals. Collect major organs (liver, kidney, spleen, lung, heart) for histopathological analysis.

| Parameter | Measurement | Frequency |

| Body Weight | Digital Scale | Daily |

| Clinical Observations | Visual Assessment | Twice Daily |

| Organ Weight | Digital Scale | At Necropsy |

| Histopathology | H&E Staining | At Necropsy |

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Protocol:

-

Animal Model: Use healthy, 6-8 week old immunocompromised mice.

-

Group Allocation: Two main groups: Intravenous (IV) and the intended therapeutic route (e.g., PO or IP).

-

Dosing: Administer a single dose of this compound. The dose should be below the MTD.

-

Sample Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.[9]

-

Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Calculate key PK parameters.

| PK Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve |

| t1/2 | Elimination half-life |

| CL | Clearance |

| Vd | Volume of distribution |

| F (%) | Bioavailability (for non-IV routes) |

In Vivo Efficacy and Pharmacodynamic (PD) Study

Objective: To evaluate the anti-tumor efficacy of this compound in a colorectal cancer xenograft model and to confirm target engagement in vivo.

Protocol:

-

Cell Culture: Culture SW480 human colorectal adenocarcinoma cells under standard conditions. SW480 cells have a mutated APC gene, leading to constitutive Wnt pathway activation.[3]

-

Tumor Implantation: Subcutaneously inject 5 x 10^6 SW480 cells mixed with Matrigel (1:1) into the right flank of 6-8 week old female NU/NU nude mice.[1][10]

-

Tumor Growth and Randomization: Monitor tumor growth by caliper measurements twice weekly. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).[1]

-

Treatment:

-

Treatment Group: Administer this compound at a dose determined from the MTD study (e.g., 50 mg/kg), daily via the chosen route.

-

Control Group: Administer the vehicle used to formulate this compound.

-

-

Efficacy Monitoring:

-

Measure tumor volume twice weekly using the formula: Volume = (Length x Width²) / 2.

-

Measure body weight twice weekly to monitor toxicity.

-

-

Study Endpoint: Euthanize mice when tumors in the control group reach the predetermined maximum size (e.g., 2000 mm³) or at the end of the study period (e.g., 21-28 days).

-

Tissue Collection:

-

Excise tumors, weigh them, and divide them for different analyses (formalin-fixation for IHC, snap-freezing in liquid nitrogen for qPCR).

-

Collect major organs for toxicity assessment.

-

| Efficacy Parameter | Measurement | Frequency |

| Tumor Volume | Caliper Measurement | Twice Weekly |

| Tumor Weight | Digital Scale | At Endpoint |

| Body Weight | Digital Scale | Twice Weekly |

| Tumor Growth Inhibition (TGI) | Calculated from Tumor Volumes | At Endpoint |

Pharmacodynamic (PD) Analysis Protocols

Objective: To visualize the effect of this compound on the subcellular localization of β-catenin in tumor tissue. Inhibition of the Wnt pathway is expected to decrease nuclear β-catenin.

Protocol:

-

Tissue Preparation: Fix tumor samples in 10% neutral buffered formalin for 24 hours, then embed in paraffin. Cut 4-5 µm sections.

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.[11]

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).[11][12]

-

Blocking: Block endogenous peroxidase activity and non-specific binding sites.

-

Primary Antibody Incubation: Incubate sections with a primary antibody against β-catenin (e.g., Cell Signaling Technology #9562) overnight at 4°C.

-

Secondary Antibody and Detection: Use an appropriate HRP-conjugated secondary antibody followed by a DAB substrate kit for colorimetric detection.

-

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.

-

Imaging and Analysis: Capture images using a light microscope. Assess the intensity and localization (nuclear vs. cytoplasmic/membranous) of β-catenin staining.

Objective: To quantify the effect of this compound on the expression of Wnt/β-catenin target genes in tumor tissue.

Protocol:

-

RNA Extraction: Extract total RNA from snap-frozen tumor tissue using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA, and primers for target genes and a housekeeping gene.

-

Target Genes:

-

AXIN2 (a robust and direct target of Wnt signaling)[13]

-

MYC (c-myc)

-

CCND1 (Cyclin D1)

-

Housekeeping gene (e.g., GAPDH, ACTB)

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treatment group to the vehicle control group.

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| AXIN2 | CTCCCCACCTTGAATGAAGA | TGGCTGGTGCAAAGACATAG |

| MYC | GGCTCCTGGCAAAAGGTCA | CTGCGTAGTTGTGCTGATGT |

| CCND1 | GCTGCGAAGTGGAAACCATC | CCTCCTTCTGCACACATTTGAA |

| GAPDH | GGAGCGAGATCCCTCCAAAAT | GGCTGTTGTCATACTTCTCATGG |

| Note: Primer sequences should be validated for specificity and efficiency. |

By following these detailed application notes and protocols, researchers can effectively conduct a comprehensive in vivo evaluation of this compound, generating the critical data needed to advance its development as a potential anti-cancer therapeutic.

References

- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 2. SW480 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 3. SW480 Xenograft Model - Altogen Labs [altogenlabs.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. reactionbiology.com [reactionbiology.com]

- 6. anygenes.com [anygenes.com]

- 7. Immunohistochemistry Protocols | National Institute of Environmental Health Sciences [niehs.nih.gov]

- 8. elearning.unite.it [elearning.unite.it]

- 9. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Silibinin Suppresses Growth of Human Colorectal Carcinoma SW480 Cells in Culture and Xenograft through Down-regulation of β-Catenin-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. urmc.rochester.edu [urmc.rochester.edu]

- 12. urmc.rochester.edu [urmc.rochester.edu]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for UU-T02, a Selective β-Catenin/Tcf Interaction Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

UU-T02 is a potent and selective small-molecule inhibitor of the protein-protein interaction (PPI) between β-catenin and T-cell factor/lymphoid enhancer-binding factor (Tcf/LEF) transcription factors.[1] This interaction is a critical downstream step in the canonical Wnt signaling pathway. Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer, where mutations in components like Adenomatous Polyposis Coli (APC) lead to the accumulation of nuclear β-catenin and subsequent oncogene transcription. By disrupting the β-catenin/Tcf complex, this compound effectively inhibits the transcription of Wnt target genes, leading to reduced cell proliferation in cancer cells with a hyperactive Wnt/β-catenin pathway.[2] These application notes provide purchasing information, key biological data, and detailed protocols for researchers utilizing this compound.

Supplier and Purchasing Information

This compound is available from several commercial suppliers for research purposes. The following table summarizes purchasing information from various vendors. Please note that pricing and availability are subject to change and should be confirmed with the respective supplier.

| Supplier | Catalog Number | Purity | Available Quantities |

| MedChemExpress | HY-117233 | 99.63% | 10 mM x 1 mL, 5 mg, 10 mg, 50 mg, 100 mg |

| MedKoo Biosciences | 555465 | >98% | Custom synthesis (Min. 1 gram) |

| ProbeChem | PC-47233 | --- | 5mg, 10mg, 50mg, 100mg |

| Forenap | --- | --- | 100mg |

Physicochemical and Biological Data

| Property | Value | Reference |

| CAS Number | 1500080-17-0 | --INVALID-LINK-- |

| Molecular Formula | C₃₃H₃₃ClN₄O₉ | --INVALID-LINK-- |

| Molecular Weight | 665.09 g/mol | --INVALID-LINK-- |

| Ki (β-catenin/Tcf PPI) | 1.36 µM | [2] |

| IC₅₀ (β-catenin/Tcf4) | 6.3 µM | [2] |

| IC₅₀ (β-catenin/E-cadherin) | 680 µM | [2] |

| IC₅₀ (β-catenin/APC) | 210 µM | [2] |

| Solubility | DMSO: 125 mg/mL (187.94 mM) | --INVALID-LINK-- |

| Storage | Powder: -20°C for 3 years. In solvent (-80°C): 6 months. | --INVALID-LINK-- |

Signaling Pathway

This compound targets the final transcriptional activation step in the canonical Wnt signaling pathway. The diagram below illustrates the mechanism of action of this compound.

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound, adapted from published research.

Fluorescence Polarization (FP) Competition Assay for β-Catenin/Tcf4 Interaction

This assay quantitatively measures the ability of this compound to disrupt the interaction between β-catenin and a fluorescently labeled Tcf4 peptide.

Caption: Workflow for the Fluorescence Polarization (FP) competition assay.

Materials:

-

Purified recombinant human β-catenin protein

-

Fluorescein-labeled Tcf4 peptide (e.g., 5-FAM-Ahx-GGEEHTDLDGW)

-

This compound

-

Assay Buffer: PBS, pH 7.4, containing 0.01% Triton X-100

-

Black, low-volume 384-well assay plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of this compound: Dissolve this compound in DMSO to make a concentrated stock solution (e.g., 10 mM). Perform a serial dilution in assay buffer to obtain a range of concentrations (e.g., from 100 µM to 1 nM).

-

Dispense this compound: Add 10 µL of each this compound dilution to the wells of a 384-well plate. Include wells with assay buffer and DMSO as negative and vehicle controls, respectively.

-

Prepare protein-peptide mixture: In a separate tube, mix the β-catenin protein (final concentration ~500 nM) and the fluorescently labeled Tcf4 peptide (final concentration ~20 nM) in assay buffer. Incubate this mixture at room temperature for 30 minutes.

-

Add protein-peptide mixture to plate: Dispense 10 µL of the pre-incubated protein-peptide mixture to each well of the assay plate.

-

Incubate: Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure Fluorescence Polarization: Read the fluorescence polarization on a suitable plate reader with excitation at 485 nm and emission at 535 nm.

-

Data Analysis: The inhibitory concentration (IC₅₀) is determined by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) for β-Catenin/Tcf4 Interaction

This bead-based assay provides a sensitive method to measure the disruption of the β-catenin/Tcf4 interaction in a high-throughput format.

Materials:

-

His-tagged recombinant human β-catenin

-

Biotinylated Tcf4 peptide

-

This compound

-

AlphaScreen™ Glutathione Donor Beads

-

Streptavidin-coated Acceptor Beads

-

AlphaScreen™ Assay Buffer

-

White, opaque 384-well assay plates

-

AlphaScreen-capable plate reader

Procedure:

-

Prepare reagents: Dilute all proteins, peptides, and beads in AlphaScreen™ assay buffer.

-

Dispense this compound: Add serial dilutions of this compound in assay buffer to the wells of a 384-well plate.

-

Add β-catenin: Add His-tagged β-catenin to each well and incubate for 15 minutes at room temperature.

-

Add Tcf4 peptide: Add biotinylated Tcf4 peptide to each well and incubate for another 15 minutes at room temperature.

-

Add beads: In subdued light, add a mixture of Glutathione Donor Beads and Streptavidin-coated Acceptor Beads to each well.

-

Incubate: Incubate the plate in the dark at room temperature for 30-60 minutes.

-

Read Signal: Measure the AlphaScreen™ signal on a compatible plate reader.

-

Data Analysis: A decrease in the AlphaScreen™ signal indicates inhibition of the β-catenin/Tcf4 interaction. Calculate the IC₅₀ value by plotting the signal against the logarithm of the inhibitor concentration.

Cell Viability/Proliferation Assay in Colorectal Cancer Cell Lines

This assay assesses the effect of this compound on the growth and viability of colorectal cancer cells that have a hyperactive Wnt/β-catenin signaling pathway.

Materials:

-

Colorectal cancer cell lines (e.g., SW480, HCT116)

-